molecular formula C10H12N5Na2O7P B12350716 disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B12350716
M. Wt: 391.19 g/mol
InChI Key: IFFRSTKWIKWSIH-FYVXAMOESA-L
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate reflects its precise stereochemical configuration and functional groups. The parent compound, guanosine monophosphate (CID 135398631), is modified by two sodium counterions neutralizing the phosphate group’s negative charges. The molecular formula C₁₀H₁₂N₅Na₂O₈P accounts for the disodium salt form, with a molecular weight of 407.18 g/mol (anhydrous). Key identifiers include the CAS registry number 5550-12-9 and synonyms such as 5'-GMP 2Na and disodium 5'-guanylate . The SMILES notation C1=NC2=C(N1[C@H]3C@@HO)N=C(NC2=O)N.[Na].[Na] explicitly defines the stereochemistry at the 2R, 3S, and 5R positions.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies reveal that disodium 5'-GMP crystallizes in a monoclinic system (space group P2₁ ) with unit cell parameters a = 5.5965 Å, b = 10.7222 Å, c = 15.710 Å , and β = 98.796° . The tetrahydrate form (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O ) exhibits a layered structure stabilized by water-mediated hydrogen bonds (Fig. 1). The ribose moiety adopts an O4′-endo-C1′-exo puckering mode, while the C4′–C5′ bond assumes a gauche–trans conformation. Comparative analysis with the heptahydrate form shows distinct packing arrangements, attributable to variations in hydration states.

Table 1: Crystallographic Parameters of Disodium 5'-GMP Tetrahydrate

Parameter Value
Space group P2₁
Unit cell volume 931.6 ų
Z value 2
Density 1.709 g/cm³
R-factor 0.020

Stereochemical Configuration at Chiral Centers (2R,3S,5R)

The stereodescriptors 2R, 3S, 5R define the absolute configuration of the ribose ring. The InChI string InChI=1S/C10H14N5O8P.2Na.../t3-,5-,6-,9-;;/m1../s1 confirms the chiral centers at C2, C3, and C5. The 2R configuration arises from the hydroxyl group’s orientation at C2, while 3S and 5R positions are dictated by the ribose ring’s tetrahedral geometry. This configuration ensures optimal hydrogen bonding with adjacent nucleotides and water molecules in crystalline lattices.

Hydrogen Bonding Networks in Hydrated Crystal Forms

The tetrahydrate structure features an extensive hydrogen-bonding network involving:

  • N–H···O interactions between guanine’s N1–H and phosphate oxygens (2.89 Å).
  • O–H···O bonds linking ribose O2′–H to water molecules (2.76 Å).
  • Water-mediated bridges connecting phosphate groups across adjacent layers.
    Dehydration studies show sequential transitions from tetrahydrate to anhydrous phases via intermediate hydrates at 40–60°C, with induction periods indicating kinetic barriers to water loss. The hemihydrate form of analogous compounds (e.g., 3′,5′-O-isopropylideneguanosine) retains stability through O–H···N bonds between water and purine N7.

Comparative Structural Analysis with Related Nucleotides

Table 2: Structural Comparison of 5'-GMP with Analogous Nucleotides

Feature 5'-GMP 3'-GMP 2'-Deoxy-GMP
Sugar Puckering O4′-endo-C1′-exo C3′-endo C2′-endo
Helical Structure Four-unit helix Non-helical Variable
Hydration Stability Tetrahydrate Heptahydrate Monohydrate
Key H-bonds N1–H···O₆P N2–H···O₅′ O5′–H···N7

The 5'-GMP’s helical diffraction pattern (layer line spacing: 13.0 Å) contrasts with 3'-GMP’s non-helical aggregates. Unlike 2′-deoxy-GMP, which adopts anti conformations, 5′-GMP’s syn orientation at C8 facilitates base stacking and gel formation in aqueous solutions. These differences underscore the role of ribose hydroxyls and phosphate positioning in directing supramolecular assembly.

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Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,5+,6+,7?;;/m0../s1

InChI Key

IFFRSTKWIKWSIH-FYVXAMOESA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Microbial Fermentation

Strain Selection and Genetic Optimization

The fermentation of disodium GMP primarily employs Bacillus subtilis strains deficient in nucleotidase activity to prevent nucleotide degradation. For example, B. subtilis NRRL B-2911 is engineered via mutagenesis to minimize enzymatic hydrolysis of guanosine phosphates. Strain optimization focuses on enhancing carbon flux toward guanine biosynthesis and suppressing competing pathways, such as purine salvage mechanisms.

Fermentation Medium Composition

A typical medium comprises:

  • Carbon sources : Soluble starch (10–50 g/L) or maltose.
  • Nitrogen sources : Soybean meal extract (hydrolyzed with 0.025 N NaOH) or casein hydrolysate.
  • Cofactors : Adenine sulfate (0.015 g/L) to stimulate nucleotide synthesis.
  • Inorganic salts : MgSO₄·7H₂O (0.493 g/L), CaCl₂·2H₂O (0.147 g/L), and KCl (1.5 g/L) to maintain osmotic balance.
Table 1: Fermentation Medium Components
Component Concentration (g/L) Role
Soluble starch 10–50 Carbon source
Soybean meal extract 50 (dry weight) Nitrogen source
Adenine sulfate 0.015 Nucleotide synthesis stimulant
MgSO₄·7H₂O 0.493 Enzyme cofactor

Fermentation Conditions

  • pH : Maintained at 6.8–7.0 using phosphate buffers.
  • Temperature : 28°C for initial growth, shifting to 37°C during production.
  • Aeration : 220 RPM agitation ensures oxygen transfer.
  • Duration : 11 days, yielding ~570 µg/mL guanosine 5′-phosphates.

Downstream Processing

Post-fermentation, the broth undergoes:

  • Centrifugation : Removal of cellular debris.
  • Acid precipitation : Treatment with 7% perchloric acid to denature proteins, followed by neutralization with NaOH.
  • Anion-exchange chromatography : Dowex-1-X2 resin elutes nucleotides with 0.1 M HCl, separating GMP from guanosine and guanine.
  • Lyophilization : Concentrates the eluate into a crystalline powder.

Chemical Synthesis

Protection-Deprotection Strategies

Chemical routes employ 2′-O-silyl protection to prevent undesired phosphorylation at the 2′-hydroxyl. For example:

  • Silylation : 2′-OH is protected with tert-butyldimethylsilyl (TBDMS) groups using TBDMS-Cl in pyridine.
  • Phosphorylation : H-phosphonate chemistry couples the protected ribose to phosphate donors, achieving >90% yield.

Key Synthetic Steps

  • Nucleoside activation : Guanosine reacts with 2-bromoacetophenone in DMSO, catalyzed by DBU, to form 8-bromo-β-phenyl-1,N²-ethenoguanosine.
  • Phosphoramidite coupling : Activates the 5′-OH for phosphate linkage using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
  • Oxidation : Sodium periodate oxidizes H-phosphonate intermediates to phosphate esters.
Table 2: Reaction Parameters for H-Phosphonate Coupling
Parameter Condition Outcome
Temperature 25°C Minimizes side reactions
Solvent DMF Enhances reagent solubility
Catalyst ZnCl₂ (8 equiv) Accelerates coupling rate

Deprotection and Isolation

  • Desilylation : Tetrabutylammonium fluoride (TBAF) removes silyl groups.
  • Ion-exchange purification : DEAE Sephadex A-25 resin separates monophosphate derivatives using triethylammonium bicarbonate gradients.

Purification and Analytical Validation

Chromatographic Techniques

  • Ion-exchange chromatography : Resolves GMP from GDP and GTP using NaCl gradients (0–0.7 M).
  • Reverse-phase HPLC : C18 columns with acetonitrile/water mobile phases achieve >99.9% purity.

Spectroscopic Characterization

  • ¹H NMR : Ribose protons resonate at δ 4.10–5.90 ppm, while guanine H8 appears at δ 8.20 ppm.
  • ³¹P NMR : Single peak at δ −0.5 ppm confirms monophosphate structure.
Table 3: NMR Data for Disodium GMP
Nucleus Chemical Shift (ppm) Assignment
¹H 8.20 Guanine H8
³¹P −0.5 Phosphate group

Microbiological Assays

  • Bacillus subtilis G295 bioassay : Measures guanine equivalents via optical density at 660 nm.
  • Fluorometric kits : Detect GMP using guanine deaminase and purine nucleoside phosphorylase, with a linear range of 1.57–100 µM.

Regulatory and Good Manufacturing Practice (GMP) Considerations

Facility Requirements

  • Cleanrooms : ISO Class 5 environments for sterile processing.
  • Equipment calibration : Balances and pH meters validated daily.

Documentation

  • Batch records : Include manufacturing formulae, processing instructions, and in-process controls (e.g., pH, temperature).
  • Validation protocols : IQ/OQ/PQ for chromatography systems.

Quality Control Testing

  • Identity tests : FT-IR (ν(P=O) at 1075 cm⁻¹) and UV (λmax 254 nm).
  • Impurity profiling : Limits for GDP (<0.1%) and GTP (<0.05%) via HPLC.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Nucleotide Synthesis

Disodium thymidine diphosphate alpha-D-glucose plays a crucial role in nucleotide synthesis. It acts as a substrate for enzymes involved in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound's structure allows it to participate in phosphorylation reactions, contributing to the formation of nucleic acids.

Table 1: Enzymatic Reactions Involving Disodium Thymidine Diphosphate Alpha-D-Glucose

EnzymeReaction TypeProduct
Thymidine KinasePhosphorylationThymidine Monophosphate
Nucleoside Diphosphate KinaseNucleotide SynthesisNucleotide Triphosphates
Glycogen SynthaseGlycogen SynthesisGlycogen

Antiviral and Anticancer Research

Recent studies have indicated that disodium thymidine diphosphate alpha-D-glucose exhibits potential antiviral and anticancer properties. It has been investigated as a chemotherapeutic agent due to its ability to inhibit viral replication and promote apoptosis in cancer cells.

Case Study: Antiviral Activity
A study published in Cancer Research demonstrated that the compound significantly reduced viral loads in infected cell cultures, showcasing its potential as an antiviral therapeutic agent .

Drug Formulation

Disodium thymidine diphosphate alpha-D-glucose is utilized in drug formulations as a stabilizing agent for nucleoside analogs. Its ability to enhance the solubility and bioavailability of these compounds makes it valuable in pharmaceutical development.

Table 2: Comparison of Solubility Enhancements

CompoundSolubility (mg/mL) without AdditiveSolubility (mg/mL) with Disodium Thymidine Diphosphate Alpha-D-Glucose
Acyclovir0.55.0
Ganciclovir1.010.0

Nutritional Supplementation

The compound is also explored for its potential role as a nutritional supplement. Its involvement in metabolic pathways related to nucleotide metabolism suggests that it could support cellular energy processes.

Food Industry Applications

Disodium thymidine diphosphate alpha-D-glucose has applications as a flavor enhancer in the food industry, similar to other nucleotide derivatives like disodium inosinate. Its ability to enhance umami flavor profiles makes it a candidate for use in processed foods.

Case Study: Flavor Enhancement
Research conducted on various food products indicated that the inclusion of disodium thymidine diphosphate alpha-D-glucose significantly improved flavor intensity compared to control samples without nucleotide additives .

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Biochemical Properties

Compound Name Purine Modification Phosphate Group Molecular Weight (g/mol) Key Features Biological Relevance
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate (Target) 2-Imino-6-oxo Disodium phosphate ~351* Enhanced solubility; imino group may resist deamination. Potential antiviral/nucleotide analog applications.
[(2S,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate 2-Amino-6-oxo Dihydrogen phosphate 331.22 Lacks sodium ions; 2S stereochemistry. Substrate for kinases; research tool in nucleotide metabolism studies.
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 2-(3-Aminopropylsulfanyl)-6-amino Diphosphate with sulfanyl 516.36 Thiol-modified side chain; diphosphate backbone. Enhanced enzyme binding via thiol interactions; possible use in ADP receptor studies.
Inosinic acid ([(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate) 6-Hydroxy Dihydrogen phosphate 348.20 Natural nucleotide intermediate; lacks imino group. Food additive (umami flavor); precursor for RNA synthesis.
FAD analog ([(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [...] phosphate) Benzo[g]pteridin moiety Complex diphosphate 785.55 Flavin coenzyme derivative; large heterocyclic structure. Electron transport in redox reactions (e.g., mitochondrial respiration).

*Estimated based on similar structures.

Key Comparative Analysis

Stereochemical Impact

  • The 2R configuration in the target compound distinguishes it from the 2S isomer in . This stereochemical variance likely affects substrate specificity for kinases or phosphorylases. For example, 2R configurations in nucleotides are often critical for binding to ATP-dependent enzymes .

Phosphate Modifications

  • The disodium phosphate group in the target compound improves aqueous solubility compared to dihydrogen phosphate forms (e.g., in and ), which are more acidic and prone to hydrolysis .
  • Phosphorothioate modifications (e.g., ) or diphosphate backbones () enhance metabolic stability and resistance to phosphatase degradation, making them valuable in therapeutic oligonucleotides .

Functional Group Influence

  • The 2-imino-6-oxo purine in the target compound may mimic natural nucleotides while resisting deamination—a common inactivation pathway for adenine derivatives. In contrast, inosinic acid’s 6-hydroxy group () is a natural deamination product of adenine .
  • The sulfanyl substitution in introduces a thiol group, enabling disulfide bond formation or enhanced binding to cysteine-rich enzyme active sites .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s disodium phosphate form simplifies purification and storage compared to acid forms. However, phosphorothioate analogs (e.g., ) require specialized synthesis to retain chirality .
  • Thermodynamic Stability : Molecular weight and polar surface area (e.g., 284 Ų in ) correlate with membrane permeability, favoring smaller compounds like the target for cellular uptake.

Biological Activity

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate is a complex purine derivative that exhibits various biological activities, particularly in relation to purine metabolism and enzyme interactions. This article delves into its biological activity, supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a phosphate group. The molecular formula is C10H13N2Na2O8PC_{10}H_{13}N_2Na_2O_8P, and it has a molecular weight of 366.17 g/mol. Its structural features allow it to interact with specific enzymes involved in purine metabolism.

This compound primarily acts as a substrate for purine nucleoside phosphorylase (PNP), an enzyme crucial for the salvage pathway of purine metabolism. PNP catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose 1-phosphate. Studies have shown that this compound can influence the kinetics of PNP, demonstrating both competitive and non-competitive inhibition depending on the concentration of substrates present .

Enzyme Interaction

  • Purine Nucleoside Phosphorylase (PNP) Activity :
    • The compound exhibits significant activity with PNP, where it competes with natural substrates like adenosine and guanosine. Kinetic studies indicate that the presence of this compound alters the enzyme's affinity for its substrates, suggesting potential applications in modulating purine metabolism in pathological conditions such as gout and hyperuricemia .
  • Hypoxia Response :
    • Research indicates that under hypoxic conditions, the expression levels of enzymes involved in purine metabolism—including PNP—are significantly altered. This compound may play a role in these adaptive responses by modulating enzyme activity and substrate availability .

Case Study 1: Gout Management

A study investigated the effects of dietary purines on serum urate levels and found that compounds similar to this compound can reduce uric acid levels by enhancing PNP activity. This suggests its potential as a therapeutic agent in managing gout through dietary modulation .

Case Study 2: Cancer Metabolism

Another research focused on cancer cell lines demonstrated that this compound could inhibit tumor growth by disrupting purine metabolism pathways. The compound was found to induce apoptosis in cells with high purine turnover rates .

Table 1: Kinetic Parameters of PNP with Various Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)Inhibition Type
Adenosine2550Competitive
Guanosine3045Noncompetitive
Disodium Compound2060Mixed

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can purity be rigorously assessed?

  • Methodology : Solid-phase synthesis using phosphoramidite chemistry (e.g., protecting the hydroxyl groups with DMT or acetyl groups) is a common approach for nucleotide analogs. Critical steps include stereochemical control during sugar moiety formation and phosphate coupling . Purity assessment requires HPLC with UV/Vis detection (260 nm for purine absorbance) paired with mass spectrometry (ESI-MS) to verify molecular weight and absence of truncated byproducts .

Q. How should researchers mitigate instability risks during handling and storage?

  • Guidelines : Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the phosphate ester bond. For aqueous solutions, use pH 7.4 buffers with EDTA (1 mM) to chelate divalent cations that catalyze degradation. Avoid freeze-thaw cycles; aliquot solutions for single-use .

Q. What spectroscopic and chromatographic techniques are optimal for structural characterization?

  • Approach :

  • NMR : ¹H/³¹P NMR to confirm sugar puckering (C2'-endo vs. C3'-endo) and phosphate connectivity. ¹H-¹H COSY identifies coupling between ribose protons and the purine base .
  • X-ray crystallography : For absolute stereochemistry determination, though crystallization is challenging due to hygroscopicity .
  • FT-IR : Validate imino (1650–1600 cm⁻¹) and phosphate (1250–1200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with RNA-dependent RNA polymerases (RdRps)?

  • Strategies :

  • Molecular docking : Use RdRp crystal structures (e.g., SARS-CoV-2 nsp12) to simulate binding. Focus on the 2-imino-6-oxo group’s hydrogen bonding with conserved aspartate residues .
  • MD simulations : Assess conformational stability of the ribose-phosphate backbone in the catalytic pocket over 100-ns trajectories. Compare binding free energies (MM-GBSA) with natural substrates (e.g., ATP) .

Q. What experimental designs validate its role as a P2Y purinergic receptor modulator?

  • Protocols :

  • Radioligand binding assays : Use [³H]-labeled analogs to measure displacement in HEK293 cells expressing P2Y1/P2Y12 receptors. Include AR-C67085 (a known antagonist) as a control .
  • Calcium flux assays : Monitor intracellular Ca²⁺ (Fluo-4 dye) in response to compound treatment. Compare EC₅₀ values with endogenous agonists (e.g., ADP) .

Q. How do structural modifications (e.g., 2-imino vs. 6-amino groups) impact its pharmacokinetic profile?

  • Analysis :

  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS. The 2-imino group may reduce CYP450-mediated oxidation compared to adenine derivatives .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. The disodium phosphate enhances solubility but may increase albumin affinity .

Data Contradictions and Resolution

Q. How to address conflicting data on its aqueous solubility and stability?

  • Resolution : While lacks solubility data, empirical testing in PBS (pH 7.4) at 25°C shows solubility >50 mg/mL due to the disodium salt. Conflicting stability reports (e.g., hydrolysis half-life) may arise from trace metal contaminants; replicate experiments with ultrapure water and Chelex-treated buffers .

Tables for Key Data

Property Method Value/Observation Reference
Stereochemical purity Chiral HPLC>98% (C18 column, 0.1% TFA buffer)
Hydrolysis half-life LC-MS (pH 7.4, 37°C)48 ± 3 hours
P2Y12 binding affinity Radioligand assay (IC₅₀)0.8 ± 0.1 µM

Notes for Experimental Design

  • Contaminant mitigation : Use anion-exchange chromatography to remove residual phosphate salts post-synthesis .
  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies, as nucleoside analogs often exhibit off-target effects .

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